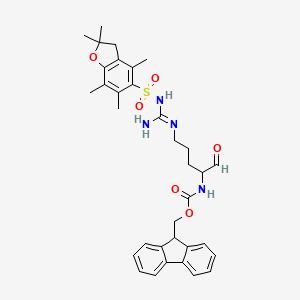
(S)-(9H-Fluoren-9-yl)methyl (1-oxo-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(pbf)-H: is a derivative of the amino acid arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(pbf)-H typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using the Pbf group, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) and coupling reagents such as diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods: In industrial settings, the production of Fmoc-Arg(pbf)-H is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is typically removed using secondary amines like piperidine, while the Pbf group is removed using strong acids such as TFA .
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or NBP.
Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of arginine.
Pbf Deprotection: The major product is the free guanidino group of arginine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Arg(pbf)-H is widely used in the synthesis of peptides and proteins. It is particularly valuable in SPPS due to its ability to prevent side reactions and ensure high purity of the final product .
Biology and Medicine: In biological research, Fmoc-Arg(pbf)-H is used to synthesize peptides that are studied for their biological activity. These peptides can be used as enzyme inhibitors, receptor agonists or antagonists, and in the development of therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-Arg(pbf)-H is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Wirkmechanismus
The primary function of Fmoc-Arg(pbf)-H in peptide synthesis is to protect the amino and guanidino groups of arginine during the assembly of peptides. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group protects the guanidino group. These protective groups are removed at specific stages of the synthesis to allow the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(Boc)-OH: Used for the protection of lysine residues in peptide synthesis.
Fmoc-Glu(OtBu)-OH: Used for the protection of glutamic acid residues.
Fmoc-Ser(tBu)-OH: Used for the protection of serine residues.
Uniqueness: Fmoc-Arg(pbf)-H is unique due to the dual protection of the amino and guanidino groups, which is essential for the synthesis of peptides containing arginine. This dual protection ensures high yields and purity of the final peptide product, making it a valuable tool in peptide synthesis .
Eigenschaften
Molekularformel |
C34H40N4O6S |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38) |
InChI-Schlüssel |
SXXUIYIKSSZLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


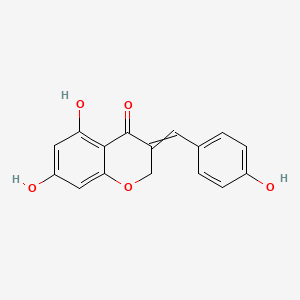

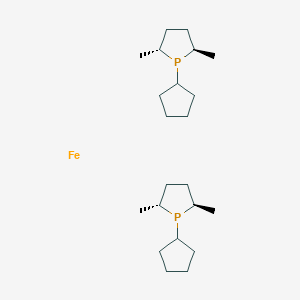

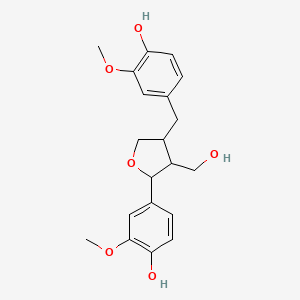
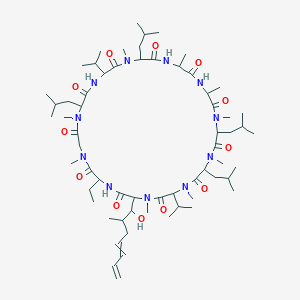
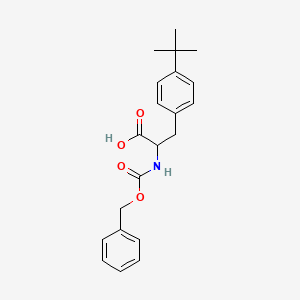
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)

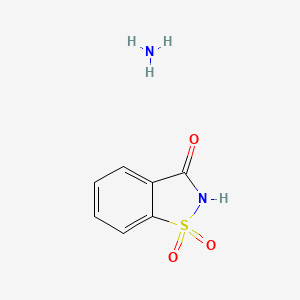
![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
